3-Amino-n,n-dimethylbenzenesulfonamide
CAS No.: 6274-18-6
Cat. No.: VC1971525
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6274-18-6 |
---|---|
Molecular Formula | C8H12N2O2S |
Molecular Weight | 200.26 g/mol |
IUPAC Name | 3-amino-N,N-dimethylbenzenesulfonamide |
Standard InChI | InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 |
Standard InChI Key | APIVVDFBBPFBDZ-UHFFFAOYSA-N |
SMILES | CN(C)S(=O)(=O)C1=CC=CC(=C1)N |
Canonical SMILES | CN(C)S(=O)(=O)C1=CC=CC(=C1)N |
Introduction
Chemical Identity and Basic Information
3-Amino-N,N-dimethylbenzenesulfonamide is an aromatic sulfonamide characterized by an amino group at the meta position relative to the sulfonamide group. The compound is commercially available from various chemical suppliers and serves as an important building block in organic synthesis.
Identification Parameters
Parameter | Value |
---|---|
Chemical Name | 3-Amino-N,N-dimethylbenzenesulfonamide |
CAS Registry Number | 6274-18-6 |
Molecular Formula | C₈H₁₂N₂O₂S |
Molecular Weight | 200.26 g/mol |
EC Number | 844-057-7 |
MDL Number | MFCD00602451 |
NSC Number | 36995 |
ChEMBL ID | CHEMBL3968372 |
The compound is also known by several synonyms including 3-[(dimethylamino)sulfonyl]aniline and 3-dimethyl-aminosulfonylaniline, which reflect its structural characteristics .
Structural Information
Molecular Structure
The molecular structure of 3-Amino-N,N-dimethylbenzenesulfonamide consists of a benzene ring with an amino group (-NH₂) at the 3-position and a dimethylsulfonamide group (-SO₂N(CH₃)₂) connected to the benzene ring. This arrangement gives the molecule its distinctive chemical properties and reactivity.
Structural Identifiers
Identifier Type | Value |
---|---|
SMILES | Nc1cccc(c1)S(=O)(=O)N(C)C |
InChI | InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 |
InChIKey | APIVVDFBBPFBDZ-UHFFFAOYSA-N |
The SMILES notation provides a linear representation of the compound's structure, while the InChI offers a more comprehensive structural description .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Amino-N,N-dimethylbenzenesulfonamide is essential for its handling, storage, and application in various chemical processes.
Physical Properties
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Density | 1.273 g/cm³ | |
Boiling Point | 367.4°C at 760 mmHg | |
Flash Point | 176°C | |
Predicted Water Solubility | Moderate |
Chemical Properties
Spectroscopic and Analytical Data
Spectroscopic data is crucial for compound identification and purity assessment. For 3-Amino-N,N-dimethylbenzenesulfonamide, various analytical techniques provide valuable information.
Predicted Collision Cross Section Data
The following table presents predicted collision cross section (CCS) values for various adducts of 3-Amino-N,N-dimethylbenzenesulfonamide, which are useful for mass spectrometry-based identification:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 201.06923 | 141.8 |
[M+Na]⁺ | 223.05117 | 151.7 |
[M+NH₄]⁺ | 218.09577 | 149.5 |
[M+K]⁺ | 239.02511 | 145.7 |
[M-H]⁻ | 199.05467 | 143.8 |
[M+Na-2H]⁻ | 221.03662 | 147.6 |
[M]⁺ | 200.06140 | 144.1 |
[M]⁻ | 200.06250 | 144.1 |
These predicted CCS values are particularly valuable for identification purposes in ion mobility spectrometry coupled with mass spectrometry (IMS-MS), providing additional confirmation parameters beyond mass alone .
Hazard Code | Statement | Classification |
---|---|---|
H302 | Harmful if swallowed | Warning: Acute toxicity, oral |
H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
Precautionary Statements
Key precautionary statements (P-codes) for handling this compound include P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, and P403+P233, among others. These codes provide guidance on safe handling, storage, and response to accidental exposure .
Hazard Classes
The compound is classified under the following hazard categories:
-
Acute Toxicity, Category 4
-
Skin Irritation, Category 2
-
Eye Irritation, Category 2A
-
Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory tract irritation)
Applications and Research Relevance
3-Amino-N,N-dimethylbenzenesulfonamide serves multiple purposes in chemical research and pharmaceutical development.
Chemical Synthesis
The compound functions as a valuable building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives. Its reactive amino group at the 3-position allows for further functionalization to create more complex molecular structures .
Research Interest
The compound's inclusion in chemical databases such as PubChem, ChEMBL, and the NCI Database (NSC Number 36995) indicates ongoing research interest and potential applications in various scientific fields .
Comparative Analysis
Understanding the relationship between 3-Amino-N,N-dimethylbenzenesulfonamide and related compounds provides insight into its place within the broader chemical landscape.
Isomer Comparison
The positional isomer 4-Amino-N,N-dimethylbenzenesulfonamide (CAS 1709-59-7) differs in having the amino group at the para position rather than the meta position. This structural difference significantly impacts physical properties and reactivity:
Property | 3-Amino derivative (6274-18-6) | 4-Amino derivative (1709-59-7) |
---|---|---|
Melting Point | Not reported in sources | 170-172°C |
Water Solubility | Not precisely reported | 626.8 mg/L (37°C) |
pKa | Not reported | 2.11 (H₂O, t = 25°C, I = 0.05) |
The para-positioned amino group in the 4-isomer creates different electronic effects on the molecule compared to the meta-positioned amino group in the 3-isomer .
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